

# Application Notes and Protocols: Carbogen and Nicotinamide in Cancer Therapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Carbogen*  
Cat. No.: *B8564812*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The combination of **carbogen** and nicotinamide has been investigated as a strategy to overcome tumor hypoxia, a critical factor contributing to resistance to radiotherapy and some chemotherapies. Hypoxic tumors, characterized by low oxygen levels, are less responsive to treatments that rely on the generation of reactive oxygen species for their cytotoxic effects. This document provides a detailed overview of the application of **carbogen** and nicotinamide in cancer therapy, summarizing key quantitative data from clinical trials, outlining experimental protocols, and visualizing the underlying mechanisms and workflows.

**Carbogen**, a gas mixture typically composed of 98% oxygen and 2% carbon dioxide or 95% oxygen and 5% carbon dioxide, aims to alleviate chronic or diffusion-limited hypoxia by increasing the amount of dissolved oxygen in the blood.<sup>[1][2]</sup> The small amount of carbon dioxide is included to counteract the vasoconstriction that can be caused by breathing high concentrations of oxygen.<sup>[3]</sup> Nicotinamide, a form of vitamin B3, is thought to address acute or perfusion-limited hypoxia by improving tumor blood flow.<sup>[4][5][6][7]</sup> The combination, often referred to as ARCON (Accelerated Radiotherapy, **Carbogen**, and Nicotinamide), seeks to sensitize hypoxic tumors to radiation by addressing both forms of hypoxia.<sup>[8][9]</sup>

## Mechanism of Action

The primary mechanism by which **carbogen** and nicotinamide enhance cancer therapy is through the modulation of the tumor microenvironment, specifically by increasing tumor oxygenation.

- **Carbogen:** Breathing **carbogen** increases the arterial partial pressure of oxygen (pO<sub>2</sub>), which in turn enhances the diffusion of oxygen from blood vessels into tumor tissue.[3][10] This helps to reduce chronic hypoxia. Studies have shown that **carbogen** breathing can significantly increase tumor pO<sub>2</sub>.[11][12]
- **Nicotinamide:** Nicotinamide is believed to improve tumor blood flow, thereby reducing transient or acute hypoxia.[4][5][6] This is thought to occur through its effects on blood vessels, leading to more consistent perfusion of the tumor.[7] Nicotinamide has been shown to decrease the binding of hypoxia markers in tumors, consistent with a reduction in hypoxia. [4][6]

The combined effect is a more homogeneously oxygenated tumor, which is more susceptible to the damaging effects of radiation.

## Signaling Pathway and Logic Diagram

The following diagram illustrates the proposed mechanism of action for **carbogen** and nicotinamide in overcoming tumor hypoxia and enhancing radiotherapy.

[Click to download full resolution via product page](#)**Mechanism of Carbogen and Nicotinamide Action**

## Quantitative Data from Clinical Trials

The efficacy of **carbogen** and nicotinamide in combination with radiotherapy has been evaluated in several clinical trials across different cancer types. The following tables summarize the key quantitative outcomes.

## Bladder Cancer

| Trial/Study           | Treatment Arms                                                            | Number of Patients | Key Outcomes                                                                                                                                                                                                                       | Reference |
|-----------------------|---------------------------------------------------------------------------|--------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| BCON (Phase III)      | 1. Radiotherapy (RT) alone<br>2. RT + Carbogen + Nicotinamide<br>(RT+CON) | 333                | 3-Year Overall Survival:-<br>RT+CON: 59%-<br>RT alone: 46%<br>(P=0.04)<br>3-Year Relapse-Free Survival:-<br>RT+CON: 54%-<br>RT alone: 43%<br>(P=0.06)<br>6-Month Cystoscopic Control:-<br>RT+CON: 81%-<br>RT alone: 76%<br>(P=0.3) | [13]      |
| BCON (10-Year Update) | 1. RT alone<br>2. RT + CON                                                | 333                | 10-Year Overall Survival:-<br>RT+CON: 30%-<br>RT alone: 24%<br>(P=0.08)<br>5-Year OS in Patients with Tumor<br>Necrosis:-<br>RT+CON: 53%-<br>RT alone: 33%<br>(P=0.04)                                                             | [14]      |

---

|                     |                                    |                   |                                                                                                          |
|---------------------|------------------------------------|-------------------|----------------------------------------------------------------------------------------------------------|
| Phase II            | 1. Nicotinamide alone2.            | 30 (10 per group) | 6-Month Complete Response:- Nicotinamide: 70%- Carbogen: 90%- Combination: 70%                           |
|                     | Carbogen alone3.                   |                   |                                                                                                          |
|                     | Carbogen + Nicotinamide            |                   |                                                                                                          |
|                     |                                    |                   |                                                                                                          |
| Phase II<br>(ARCON) | Accelerated RT + Carbogen or ARCON | 105               | 5-Year Local Regional Relapse-Free Survival:- ARCON (including salvage): 62%5-Year Overall Survival: 35% |
|                     |                                    |                   |                                                                                                          |

---

## Laryngeal and Head & Neck Cancer

| Trial/Study                    | Treatment Arms                                                                                                | Number of Patients | Key Outcomes                                                                                                                 | Reference |
|--------------------------------|---------------------------------------------------------------------------------------------------------------|--------------------|------------------------------------------------------------------------------------------------------------------------------|-----------|
| Phase III<br>(Laryngeal)       | 1. Accelerated Radiotherapy<br>(AR)<br>2. AR + Carbogen + Nicotinamide<br>(ARCON)                             | 345                | 5-Year Local Tumor Control:-<br>AR: 78%-<br>ARCON: 79%<br>(P=0.80)<br>5-Year Regional Control:- AR: 86%- ARCON: 93% (P=0.04) | [17]      |
| Phase II (Head & Neck)         | ARCON                                                                                                         | 215                | 3-Year Local Control Rates:-<br>Larynx: 80%-<br>Oropharynx: 88%-<br>Hypopharynx: 69%-<br>Oral Cavity: 37%                    | [18]      |
| EORTC Phase I/II (Head & Neck) | 1. Accelerated Fractionation<br>(AF) +<br>Carbogen<br>2. AF + Nicotinamide<br>3. AF + Carbogen + Nicotinamide | 38                 | Objective<br>Response at 2 Months:- AF + Carbogen: 81%-<br>AF + Nicotinamide: 70%- AF + Combination: 87%                     | [8]       |

## Prostate Cancer

| Trial/Study             | Treatment Arms                               | Number of Patients | Key Outcomes                                                                             | Reference |
|-------------------------|----------------------------------------------|--------------------|------------------------------------------------------------------------------------------|-----------|
| PROCON<br>(Phase Ib/II) | Radiotherapy +<br>Carbogen +<br>Nicotinamide | 50                 | 5-Year<br>Biochemical No<br>Evidence of<br>Disease: 87%<br>Year Overall<br>Survival: 92% | [19]      |

## Experimental Protocols

The following protocols are generalized from methodologies reported in clinical and preclinical studies. Specific dosages and timings may need to be optimized for different tumor models and clinical settings.

### Preclinical In Vivo Protocol (Mouse Mammary Carcinoma Model)

This protocol is based on studies investigating the enhancement of radiation response in murine tumors.

- Animal Model: C3H mice with transplanted mammary carcinoma (e.g., SCCVII or C3H mammary carcinoma).[4][20]
- Nicotinamide Administration:
  - Prepare a solution of nicotinamide in sterile saline.
  - Administer nicotinamide via intraperitoneal (i.p.) injection at a dose of 250-1000 mg/kg.[6][21]
  - Administer the injection 60-90 minutes prior to irradiation to allow for peak plasma concentration.[4][6]
- **Carbogen** Breathing:

- Place the tumor-bearing animal in a chamber or use a nose cone to deliver **carbogen** (95% O<sub>2</sub>, 5% CO<sub>2</sub> or 98% O<sub>2</sub>, 2% CO<sub>2</sub>).
- Initiate **carbogen** breathing 5-15 minutes before the start of irradiation and continue throughout the radiation exposure.[20][21]
- Irradiation:
  - Locally irradiate the tumor with a single or fractionated dose of X-rays.
- Endpoint Assessment:
  - Tumor growth delay, local tumor control (TCD50), or in vivo/in vitro excision assays can be used to assess radiation response.[4][20]

## Clinical Trial Protocol (General)

This protocol is a composite based on several clinical trials (e.g., BCON, PROCON, ARCON trials).

- Patient Population: Patients with locally advanced solid tumors (e.g., bladder, head and neck, prostate cancer) scheduled to receive radical radiotherapy.[17][19][22]
- Nicotinamide Administration:
  - Administer oral nicotinamide tablets.
  - The dose is typically weight-based, for example, 60-80 mg/kg, or a fixed dose of around 6g.[8][18]
  - Administer nicotinamide 1.5 to 2 hours before each radiotherapy fraction.[1][19][23]
  - Administer with food to minimize gastrointestinal side effects.[1]
  - Monitor for side effects such as nausea and vomiting, and consider dose reduction if necessary.[1][18]
- **Carbogen** Administration:

- Use a close-fitting face mask or mouthpiece to deliver **carbogen** (typically 98% O<sub>2</sub>, 2% CO<sub>2</sub>).[\[2\]](#)[\[19\]](#)
- Begin **carbogen** administration 5 minutes before the start of each radiotherapy fraction.[\[8\]](#)
- Continue **carbogen** breathing throughout the entire radiotherapy session.[\[8\]](#)[\[19\]](#)
- Radiotherapy:
  - Deliver radiotherapy according to the specific protocol for the cancer type, which may be a conventional or accelerated fractionation schedule.[\[16\]](#)[\[17\]](#)
- Monitoring and Follow-up:
  - Monitor for acute and late toxicities, particularly gastrointestinal and urinary morbidity.[\[16\]](#)[\[24\]](#)
  - Assess tumor response and patient outcomes (e.g., local control, survival) at specified follow-up intervals.[\[13\]](#)[\[17\]](#)

## Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a clinical trial investigating ARCON therapy.



[Click to download full resolution via product page](#)

Clinical Trial Workflow for ARCON Therapy

## Concluding Remarks

The combination of **carbogen** and nicotinamide represents a clinically tested strategy to enhance the efficacy of radiotherapy by overcoming tumor hypoxia. The quantitative data from multiple clinical trials, particularly in bladder and head and neck cancers, suggest a therapeutic benefit, although the magnitude of this benefit can vary. The provided protocols offer a foundation for further preclinical and clinical research in this area. Careful patient selection and management of side effects, primarily nausea from nicotinamide, are crucial for successful implementation. Future research may focus on identifying biomarkers to predict which patients are most likely to benefit from this hypoxia-modifying therapy.[\[14\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Bladder carbogen and nicotinamide (BCON) radiotherapy [christie.nhs.uk]
- 2. Bladder Radiotherapy with Carbogen and Nicotinamide | CUH [cuh.nhs.uk]
- 3. Tumor oxygenation and cancer therapy—then and now - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of the selective tumor radiosensitizer nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meridian.allenpress.com [meridian.allenpress.com]
- 6. Tumor radiosensitization by nicotinamide: a result of improved perfusion and oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of nicotinamide and carbogen on tumour oxygenation, blood flow, energetics and blood glucose levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ARCON: accelerated radiotherapy with carbogen and nicotinamide in head and neck squamous cell carcinomas. The experience of the Co-operative group of radiotherapy of the european organization for research and treatment of cancer (EORTC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Nicotinamide in Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carbogen breathing increases prostate cancer oxygenation: a translational MRI study in murine xenografts and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbogen breathing with nicotinamide improves the oxygen status of tumours in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The influence of carbogen breathing on tumour tissue oxygenation in man evaluated by computerised pO<sub>2</sub> histography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radiotherapy with concurrent carbogen and nicotinamide in bladder carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long-Term Outcomes of Radical Radiation Therapy with Hypoxia Modification with Biomarker Discovery for Stratification: 10-Year Update of the BCON (Bladder Carbogen Nicotinamide) Phase 3 Randomized Trial (ISRCTN45938399) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Carbogen and nicotinamide in the treatment of bladder cancer with radical radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Accelerated radiotherapy, carbogen, and nicotinamide (ARCON) in the treatment of advanced bladder cancer: mature results of a Phase II nonrandomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Accelerated radiotherapy with carbogen and nicotinamide for laryngeal cancer: results of a phase III randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ARCON: experience in 215 patients with advanced head-and-neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cancerresearchuk.org [cancerresearchuk.org]
- 20. Preclinical studies on how to deal with patient intolerance to nicotinamide and carbogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Further evaluation of nicotinamide and carbogen as a strategy to reoxygenate hypoxic cells in vivo: importance of nicotinamide dose and pre-irradiation breathing time - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. policyonline.nhslothian.scot [policyonline.nhslothian.scot]
- 24. Carbogen and nicotinamide in locally advanced bladder cancer: early results of a phase-III randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Carbogen and Nicotinamide in Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b8564812#application-of-carbogen-in-combination-with-nicotinamide-for-cancer-therapy>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)